molecular formula C5H6ClNO3S B1526313 (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride CAS No. 1354957-70-2

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Cat. No.: B1526313
CAS No.: 1354957-70-2
M. Wt: 195.62 g/mol
InChI Key: FDPJZSWTOPFDNI-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride (Molecular Formula: C₅H₆ClNO₄S; Molecular Weight: 211.62 g/mol) is a sulfonyl chloride derivative featuring a 3-methyl-substituted oxazole ring. This heterocyclic compound is characterized by its sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity in nucleophilic substitution reactions. Its primary applications include serving as a precursor in agrochemical and pharmaceutical synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules .

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPJZSWTOPFDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Scheme

$$
\text{(3-Methyl-1,2-oxazol-5-yl)methanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2
$$

This reaction is usually conducted in dry organic solvents such as dichloromethane (DCM) or chloroform at low temperatures (0 °C to room temperature) to control the reaction rate and maximize yield.

Detailed Preparation Methods

Chlorination of (3-Methyl-1,2-oxazol-5-yl)methanol

  • Starting Material: (3-Methyl-1,2-oxazol-5-yl)methanol, prepared by reduction or substitution on the oxazole ring.
  • Chlorinating Agent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
  • Solvent: Anhydrous dichloromethane (DCM) or similar inert solvent.
  • Catalyst: A catalytic amount of dimethylformamide (DMF) is often added to activate the chlorinating agent.
  • Conditions: The reaction mixture is cooled in an ice bath during addition to control exothermicity and then stirred at room temperature for several hours (typically overnight).
  • Workup: Removal of excess chlorinating agent and solvents by rotary evaporation under reduced pressure, followed by purification via flash chromatography or recrystallization.

Alternative Synthetic Routes

Industrial Scale Considerations

Industrial synthesis adapts the laboratory procedure with:

  • Use of continuous flow reactors for better temperature control.
  • Automation to ensure reproducibility and safety.
  • Optimization of solvent recycling and waste management.
  • Stringent moisture control to prevent hydrolysis.

Reaction Conditions and Yields

Parameter Typical Value/Condition
Chlorinating agent Thionyl chloride or oxalyl chloride
Solvent Anhydrous dichloromethane (DCM)
Catalyst DMF (catalytic amount)
Temperature 0 °C to room temperature
Reaction time 12–24 hours
Yield 70–85% (depending on purification)
Purification Flash column chromatography or recrystallization

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic proton NMR signals for the methyl group on the oxazole ring and methanesulfonyl chloride moiety confirm the structure.
  • IR Spectroscopy: Strong absorption bands around 1350 cm⁻¹ and 1170 cm⁻¹ correspond to the sulfonyl chloride group.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
  • Stability: The compound is moisture sensitive and should be stored under inert atmosphere at low temperature.

Comparative Analysis with Related Compounds

Compound Chlorinating Agent Starting Material Yield (%) Notes
This compound Thionyl chloride (3-Methyl-1,2-oxazol-5-yl)methanol 70–85 Standard method, moisture sensitive
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride Thionyl chloride (5-Ethyl-1,2-oxazol-3-yl)methanol ~80 Similar sulfonyl chloride preparation
(5-Methyl-1,2-oxazol-3-yl)methyl methanesulfonate Methanesulfonyl chloride + base (5-Methyl-1,2-oxazol-3-yl)methanol ~75 Methanesulfonate ester, related compound

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles like amines or alcohols, and are conducted in polar aprotic solvents.

Major Products Formed:

  • Oxidation products include oxo derivatives of the oxazole ring.

  • Reduction products are reduced analogs of the compound.

  • Substitution products vary depending on the nucleophile used, resulting in a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

Chemical Structure : The compound has the molecular formula C₅H₆ClNO₃S and a molecular weight of 195.63 g/mol. Its structure features a sulfonyl chloride functional group, which is highly reactive towards nucleophiles.

Reactivity Overview :

  • Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate derivatives.
  • Oxidation and Reduction : Under oxidative conditions, it can yield sulfonic acids, while reduction can produce sulfonyl hydrides.

Organic Synthesis

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is utilized as a reagent in the synthesis of various organic compounds:

  • Sulfonamide Derivatives : These compounds exhibit antibacterial properties and are synthesized by reacting the sulfonyl chloride with amines.
  • Heterocyclic Compounds : It serves as a building block in the synthesis of complex heterocycles, which are crucial in pharmaceutical development.

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to modify biological molecules:

  • Antibacterial Activity : Sulfonamide derivatives produced from this compound have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus.
  • Anti-inflammatory Effects : Research indicates that derivatives can reduce inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.

The biological activity of this compound primarily arises from its electrophilic nature:

  • Modification of Biomolecules : It can introduce sulfonyl groups into proteins and peptides, altering their function and stability. This modification is essential for understanding protein interactions and developing targeted therapies.

Antibacterial Activity

A study evaluated the antibacterial efficacy of a derivative synthesized from this compound. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : A derivative exhibited an MIC value of 16 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

Anti-inflammatory Effects

In a murine model of acute inflammation:

  • A compound derived from this sulfonyl chloride significantly reduced paw swelling compared to a control group, indicating its anti-inflammatory properties.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparative analysis with similar compounds is presented:

Compound NameAntibacterial ActivityAnti-inflammatory ActivityUnique Features
This compoundModerateMinimalMethyl group may reduce steric hindrance
(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chlorideSignificantNotableEthyl group enhances reactivity
(3-Isopropyl-1,2-oxazol-5-yl)methanesulfonyl chlorideVariableNot assessedIsopropyl group alters electronic properties

Toxicological Profile

Despite its promising applications, this compound poses certain toxicity risks:

  • Corrosive Properties : It can cause severe skin burns and eye damage upon contact.
  • Acute Toxicity : Harmful if swallowed or inhaled; appropriate safety measures must be taken when handling.

Mechanism of Action

The mechanism by which (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of diverse products.

Molecular Targets and Pathways: The compound interacts with nucleophiles, leading to substitution reactions. The specific molecular targets and pathways involved depend on the nucleophile and the reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
This compound C₅H₆ClNO₄S Oxazole ring, 3-methyl, -SO₂Cl 211.62 Sulfonylation reagent, agrochemical synthesis
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride C₅H₆ClNO₃S₂ Thiazole ring, 3-methoxy, -SO₂Cl 227.69 Higher lipophilicity, potential herbicide precursor
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride C₄H₂BrFNO₃S Oxazole ring, 3-bromo, -SO₂F 248.58 Enhanced leaving group ability, fluorinated intermediates
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline C₁₀H₈ClN₃O₂S Triazoloquinazoline core, -SO₂CH₃ 269.71 Pharmacological activity (e.g., kinase inhibition)

Reactivity and Stability

  • Oxazole vs. Thiazole Rings: The substitution of oxygen (oxazole) with sulfur (thiazole) in the heterocyclic ring increases aromaticity and polarizability, enhancing reactivity in electrophilic substitutions.
  • Halogen Substituents : The bromine atom in (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride acts as a superior leaving group compared to methyl, facilitating nucleophilic displacement reactions. The fluoride substituent (-SO₂F) increases electrophilicity but reduces hydrolytic stability relative to -SO₂Cl .
  • Sulfonyl Group Variations : Methylsulfonyl (-SO₂CH₃) groups, as seen in triazoloquinazoline derivatives, are less reactive than sulfonyl chlorides but offer stability in biological systems, making them suitable for drug design .

Biological Activity

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its oxazole ring structure and a highly reactive methanesulfonyl chloride group, which allows for diverse chemical reactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

The chemical formula of this compound is C5_5H6_6ClNO3_3S, with a molecular weight of 195.63 g/mol. It appears as an oil and is known to be reactive towards nucleophiles, making it suitable for various synthetic applications in organic chemistry .

PropertyValue
Chemical FormulaC5_5H6_6ClNO3_3S
Molecular Weight195.63 g/mol
AppearanceOil
Storage Temperature4 °C
Hazard StatementsH314-H335

The biological activity of this compound primarily arises from the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, including amino acid residues in proteins, leading to covalent modifications that may alter protein function and stability. Such modifications can impact various biological pathways, making this compound a valuable tool in biochemical research.

1. Protein Modification

The compound has been utilized to modify biomolecules such as proteins and peptides by introducing sulfonyl groups. This modification can enhance the biological activity or stability of these molecules, which is particularly important in drug development.

2. Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing sulfonamide derivatives known for their antibacterial and anti-inflammatory properties. These derivatives are significant in developing new therapeutic agents .

Case Studies and Research Findings

Recent studies have explored the effects of various sulfonamide derivatives on biological systems, highlighting their potential as antimicrobial agents. For instance, compounds similar to this compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) analyses indicate that modifications at the oxazole ring can significantly influence antimicrobial potency .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Activity Against
This compoundTBDTBD
FZ1000.25MRSA
FZ1160.6MSSA
FZ10420B. subtilis

Q & A

Basic: What are the common synthetic routes for (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride, and what key intermediates are involved?

Answer:
Synthesis typically involves multi-step pathways, leveraging heterocyclic ring formation followed by sulfonylation. A plausible route includes:

Oxazole Ring Construction : Formation of the 3-methyl-1,2-oxazole core via cyclization of β-keto esters with hydroxylamine derivatives.

Functionalization : Introduction of the methanesulfonyl chloride group via nucleophilic substitution or oxidation of a thiol intermediate to sulfonic acid, followed by chlorination with agents like PCl₅ or SOCl₂ .

Key Intermediates :

  • 3-Methyl-5-(chloromethyl)-1,2-oxazole : Generated via chloromethylation of the oxazole ring.
  • Sulfonic Acid Intermediate : Produced by oxidation of a methylthio group (if thiol-based routes are employed).
    Metal-catalyzed methods (e.g., palladium-mediated coupling) may optimize steps requiring regioselective bond formation .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Confirms methyl group (δ ~2.5 ppm) and oxazole proton environments (δ ~6.5–7.0 ppm).
    • ¹³C NMR : Identifies sulfonyl chloride carbon (δ ~55–60 ppm) and oxazole carbons.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₅H₆ClNO₃S; theoretical MW: 195.62 g/mol) and fragmentation patterns.
  • FT-IR : Peaks at ~1350–1300 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced: What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?

Answer:

  • Catalyst Selection : Palladium or nickel catalysts enhance regioselectivity in coupling reactions. For example, Pd-mediated silylene transfer improves silacycle formation, reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates during sulfonylation.
  • Temperature Control : Low temperatures (−20°C to 0°C) minimize decomposition of the sulfonyl chloride group.
  • Additives : Bases like triethylamine scavenge HCl, preventing acid-induced degradation .

Advanced: How does the presence of the 3-methyl group on the oxazole ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer:
The 3-methyl group exerts steric and electronic effects:

  • Steric Hindrance : Shields the sulfonyl chloride from bulky nucleophiles, favoring reactions with smaller nucleophiles (e.g., amines over alcohols).
  • Electronic Effects : Electron-donating methyl groups stabilize the oxazole ring, indirectly polarizing the S–Cl bond and enhancing electrophilicity.
  • Regioselectivity : In coupling reactions, the methyl group directs nucleophilic attack to the less hindered position (e.g., para to the oxazole nitrogen) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) :
    • Respirators for organic vapors (JIS T 8152-certified).
    • Chemical-resistant gloves (nitrile or neoprene) and goggles (JIS T 8147).
  • Ventilation : Use fume hoods to prevent inhalation of toxic HCl gas released during reactions.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents.
  • Storage : Keep in airtight, moisture-free containers at 2–8°C to prevent hydrolysis .

Advanced: What mechanistic insights explain the regioselectivity observed in the coupling reactions involving this compound?

Answer:

  • Metal-Mediated Activation : Transition metals (e.g., Rh, Pd) coordinate to the sulfonyl chloride or oxazole nitrogen, directing nucleophilic attack. For example, rhodium catalysts activate Si–C bonds in silacycles, enabling regioselective C–S bond formation .
  • Electronic Steering : Electron-rich oxazole nitrogens polarize adjacent carbons, making them susceptible to electrophilic substitution.
  • Steric Control : In Pd-catalyzed cross-couplings, bulky ligands (e.g., PPh₃) block undesired sites, favoring coupling at the methyl-remote position .

Advanced: How can computational methods aid in predicting the stability and reactivity of this compound?

Answer:

  • DFT Calculations : Model transition states for sulfonylation or nucleophilic substitution, predicting activation energies and regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of intermediates in DMF).
  • NBO Analysis : Quantifies hyperconjugative interactions between the methyl group and sulfonyl chloride, explaining electronic stabilization .

Basic: What are the common decomposition pathways of this compound, and how can they be mitigated?

Answer:

  • Hydrolysis : Reacts with moisture to form sulfonic acid. Mitigation: Use anhydrous solvents and molecular sieves.
  • Thermal Degradation : At >80°C, releases SO₂ and HCl. Mitigation: Conduct reactions under inert atmospheres (N₂/Ar).
  • Photolysis : UV light accelerates decomposition. Mitigation: Store in amber glassware .

Advanced: What role does this compound play in the synthesis of bioactive heterocycles?

Answer:

  • Sulfonamide Formation : Reacts with amines to yield sulfonamides, common in antimicrobial and anticancer agents.
  • Cross-Coupling : Pd-mediated reactions with aryl boronic acids generate biaryl sulfones, key motifs in kinase inhibitors.
  • Ring-Opening Reactions : With nucleophiles, the oxazole ring can open to form functionalized thiazoles or pyridines .

Advanced: How do isotopic labeling studies elucidate the mechanistic pathways of sulfonyl chloride reactions?

Answer:

  • ¹⁸O Labeling : Traces oxygen sources in sulfonic acid intermediates during hydrolysis.
  • ³⁵S Radiolabeling : Tracks sulfur migration in coupling reactions.
  • ²H/¹³C Isotopes : Maps bond cleavage/formation in oxazole ring functionalization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride

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